3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, which is characterized by its unique structure and potential biological activities. The compound is noted for its applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
This compound can be classified as:
The synthesis of 3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents used in these processes include various halides, hydrazines, and solvents like dichloromethane or acetonitrile.
The molecular structure of 3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide can be described using its molecular formula and its IUPAC name.
| Property | Value |
|---|---|
| CAS Number | 919108-00-2 |
| Molecular Weight | 327.4 g/mol |
| InChI Key | VDQYTJPTAAQWKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC |
The structure features an indazole core with a carboxamide functional group, an ethoxy substituent, and a furan ring, contributing to its potential reactivity and biological activity .
3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific biological targets:
The compound exhibits characteristics typical of organic indazoles:
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and its potential formulation as a therapeutic agent .
3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide has potential applications in scientific research, particularly in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2